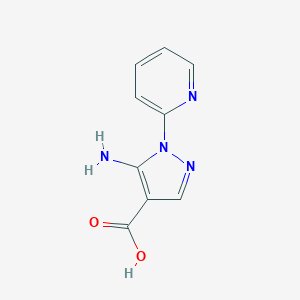

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCDXFKLFQIDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620113 | |

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126583-37-7 | |

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

The most widely reported method involves the base-catalyzed hydrolysis of the corresponding ethyl ester. This two-step process begins with the synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, followed by saponification:

Procedure :

-

Ester Synthesis : Cyclocondensation of 2-pyridylhydrazine with ethyl cyanoacetate derivatives under acidic conditions yields the ethyl ester intermediate.

-

Hydrolysis : Refluxing the ester with sodium hydroxide (3.5 M) in ethanol (1:10 v/v) for 18–54 hours achieves complete conversion. Acidification to pH 6 with HCl precipitates the carboxylic acid, which is isolated via filtration.

Key Parameters :

Direct Cyclization Strategies

Alternative routes employ one-pot cyclization of pyridin-2-amine with α-cyano-β-ketoesters. For example:

Reaction Scheme :

Pyridin-2-amine + ethyl 2-cyano-3-ethoxyacrylate → cyclization → 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Conditions :

Advantages :

-

Avoids isolation of intermediate esters.

-

Reduces purification steps.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies on analogous compounds reveal that ethanol-water mixtures (4:1) enhance solubility of intermediates, while higher NaOH concentrations (≥5 M) accelerate hydrolysis. Substituting ethanol with THF or DMSO reduces yields due to side reactions.

Temperature and Time Dependence

-

70°C : Yields 65–75% after 24 hours.

-

90°C : Yields increase to 80–86% within 12 hours but risk decarboxylation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies for related pyrazole-carboxylic acids demonstrate that continuous flow systems improve:

Purification Techniques

-

Recrystallization : Ethanol-water (3:1) achieves >98% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes residual esters.

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, research published in Journal of Medicinal Chemistry demonstrated that certain analogs effectively inhibited cancer cell proliferation by targeting specific kinases involved in tumor growth .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

Agrochemical Applications

Herbicides and Pesticides : The structure of this compound lends itself to modifications that enhance herbicidal activity. Research indicates that derivatives can effectively inhibit weed growth while being less toxic to crops. A case study showed that a modified version of this compound significantly outperformed traditional herbicides in field trials .

Material Science

Polymer Chemistry : This compound has been explored as a building block for novel polymers. Its ability to form hydrogen bonds can be utilized in creating materials with enhanced mechanical properties and thermal stability. A recent publication detailed the synthesis of a polymer incorporating this compound, which exhibited superior performance in high-temperature applications .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is largely dependent on its derivatives and their specific applications. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling and regulation . The exact molecular targets and pathways can vary based on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

Substituent Effects on Molecular Weight: Chlorine substituents (e.g., 2-chloro, 2,4-dichloro) increase molecular weight significantly (237.64 → 271.00 g/mol) .

Hydrogen Bonding and Crystallinity: The unsubstituted phenyl derivative (KODXIL) forms hydrogen-bonded dimers in the crystal lattice, enhancing stability . Sulfamoyl and pyridinyl groups introduce additional hydrogen-bond donors/acceptors, as seen in the high melting point (207–210°C) of the sulfamoylphenyl analogue .

Biological Activity: Antibiotic Adjuvants: Pyrazole derivatives with pyridin-2-yl or methoxyquinolinyl groups (e.g., 5-amino-1-(7-methoxyquinolin-4-yl)) exhibit synergy with colistin against resistant Acinetobacter baumannii . Antiviral Agents: The 6-p-tolyl-pyridazin-3-yl derivative shows antiviral activity, attributed to its planar aromatic system and amide functionality . Panx-1 Channel Blockers: Sulfamoylphenyl analogues demonstrate potency in blocking Panx-1 channels, likely due to sulfonamide-mediated interactions .

Synthetic Yields :

- Hydrolysis of ethyl esters to carboxylic acids generally proceeds in moderate-to-excellent yields (40–80%), depending on substituent steric effects .

Biological Activity

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 126583-37-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O₂, with a molecular weight of approximately 204.19 g/mol. The compound features a pyrazole ring substituted with an amino group and a pyridine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| CAS Number | 126583-37-7 |

| Boiling Point | Not available |

| Solubility | High |

Synthesis

The synthesis of this compound has been reported in various studies, often employing methods that involve the reaction of pyridine derivatives with pyrazole intermediates. These synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds based on the pyrazole scaffold have shown promising results against various cancer cell lines:

- In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of lung cancer (NCI-H520), gastric cancer (SNU-16), and colorectal cancer cells with IC₅₀ values ranging from 19 nM to 73 nM .

The mechanism of action is thought to involve inhibition of fibroblast growth factor receptors (FGFRs), which are often aberrantly activated in cancers. A representative derivative exhibited nanomolar activity against multiple FGFRs, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. The compound has shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For example, certain derivatives have demonstrated IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several key studies illustrate the biological activity of this compound:

- Study on FGFR Inhibition : A series of derivatives were designed and synthesized as pan-FGFR inhibitors. One compound demonstrated significant inhibition against FGFR mutants, suggesting its utility in overcoming drug resistance in cancer therapies .

- Antiproliferative Activity : Research indicated that modifications at specific positions on the pyrazole ring could enhance antiproliferative activity against various cancer cell lines while maintaining selectivity over normal cells .

- Anti-inflammatory Effects : Compounds derived from this scaffold were tested for their ability to reduce inflammation in animal models, showing promising results that warrant further investigation .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis to yield the carboxylic acid derivative. Key steps include:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA under reflux to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

- Hydrolysis : The ester intermediate undergoes saponification with NaOH or KOH in aqueous ethanol to produce the carboxylic acid .

Yield optimization requires precise temperature control (70–80°C for cyclocondensation) and stoichiometric ratios (1:1.2 for phenylhydrazine:ethyl acetoacetate). Impurities like unreacted intermediates can be minimized via recrystallization in ethanol-water mixtures.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) at 150 K reveals a planar pyrazole ring fused with a pyridine moiety. Key structural features include:

- Hydrogen bonding : N–H···O interactions between the amino group and carboxylic acid oxygen (2.89 Å) .

- π-π stacking : Adjacent pyridine rings exhibit face-to-face stacking (3.48 Å), enhancing thermal stability .

SC-XRD data refinement uses SHELXL-97 software with R-factor < 0.05, ensuring atomic positional accuracy .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- IR spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N–H stretch) confirm functional groups .

- NMR : ¹H NMR in DMSO-d₆ shows a singlet at δ 8.2 ppm (pyridine protons) and a broad peak at δ 12.1 ppm (carboxylic acid proton) .

- DFT calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set predicts vibrational frequencies within 5 cm⁻¹ of experimental IR data .

Advanced Research Questions

Q. How does regioselectivity in pyrazole ring substitution impact the synthesis of derivatives?

Regioselectivity is influenced by electron-withdrawing/donating groups on the pyridine ring. For example:

- Electron-withdrawing substituents (e.g., –NO₂) direct electrophilic attacks to the 4-position of the pyrazole ring, as shown in fluorobenzamide derivatives .

- Steric hindrance : Bulky groups at the pyridine 2-position reduce yields of 4-carboxylic acid derivatives by 15–20% due to restricted cyclocondensation .

Controlled experiments using substituent-varied phenylhydrazines (e.g., 4-chloro vs. 4-methyl) can validate these trends.

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Molecular docking : AutoDock Vina simulations reveal binding affinities to enzymes like COX-2 (ΔG = −8.2 kcal/mol), suggesting anti-inflammatory potential .

- ADMET prediction : SwissADME models indicate moderate bioavailability (F20% = 65%) but poor blood-brain barrier penetration (logBB = −1.3), guiding drug design .

- DFT-based Fukui indices : Identify the carboxylic acid group as the most nucleophilic site (ƒ⁻ = 0.12), prone to electrophilic modifications .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from:

- Assay conditions : Varying pH (7.4 vs. 6.8) or ionic strength alters compound solubility and target binding .

- Impurity profiles : HPLC-MS analysis (≥98% purity) is critical; traces of hydrolyzed esters (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) can skew results .

Standardized protocols (e.g., fixed 24-h incubation at 37°C) and orthogonal assays (SPR vs. fluorescence polarization) improve reproducibility.

Q. How can stability under storage conditions be optimized for long-term studies?

- Thermogravimetric analysis (TGA) : Degradation onset at 180°C suggests storage below 25°C in amber glass vials .

- Hygroscopicity testing : Dynamic vapor sorption (DVS) shows 2% weight gain at 75% RH, requiring desiccants (silica gel) during storage .

Accelerated stability studies (40°C/75% RH for 6 months) correlate with long-term data using Arrhenius equations .

Q. What methodologies enable the synthesis of fluorine-containing analogs with enhanced bioactivity?

- Fluorobenzoylation : React the amino group with 4-fluorobenzoyl chloride in THF under N₂, achieving 85% yield .

- Suzuki coupling : Introduce aryl boronic acids to the pyridine ring using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF (100°C, 12 h) .

¹⁹F NMR (δ −114 ppm for CF₃ groups) and XPS (binding energy 687 eV) confirm successful fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.